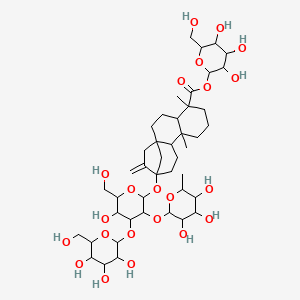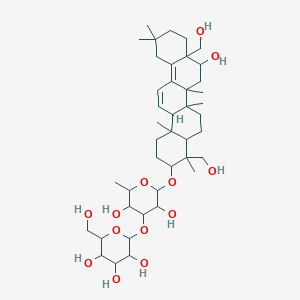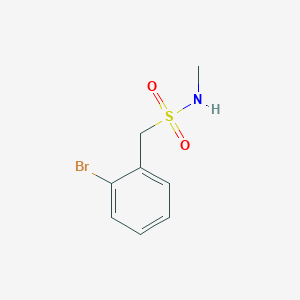![molecular formula C5H11NO B8056785 Methyl[(oxetan-2-yl)methyl]amine](/img/structure/B8056785.png)
Methyl[(oxetan-2-yl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl[(oxetan-2-yl)methyl]amine is an organic compound featuring an oxetane ring, which is a four-membered cyclic ether
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(oxetan-2-yl)methyl]amine typically involves the formation of the oxetane ring followed by the introduction of the amine group. One common method starts with the preparation of oxetan-2-methylamine from [2-(1-ethoxyethoxy)methyl] epoxypropane. This intermediate undergoes a series of reactions involving potassium tert-butoxide, trimethyl sulfoxide iodide, sulfonyl compounds, and phthalamide compounds to yield the final product .
Industrial Production Methods
For industrial-scale production, the method described above can be optimized to achieve high yields and safety. The process avoids the use of hazardous reagents like sodium azide and does not require palladium-carbon catalytic hydrogenation, making it suitable for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl[(oxetan-2-yl)methyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.
Reduction: Reduction reactions can modify the oxetane ring or the amine group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxetane oxides, while substitution reactions can produce a variety of functionalized oxetane derivatives .
Scientific Research Applications
Methyl[(oxetan-2-yl)methyl]amine has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Its derivatives are explored for their potential therapeutic properties, such as anticancer and antimicrobial activities.
Industry: The compound is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism by which Methyl[(oxetan-2-yl)methyl]amine exerts its effects depends on its specific application. In medicinal chemistry, the oxetane ring can influence the physicochemical properties of drug molecules, enhancing their stability and bioavailability. The compound can interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Azetidine: Another four-membered ring compound containing nitrogen.
Pyrrolidine: A five-membered ring compound with nitrogen.
Piperidine: A six-membered ring compound with nitrogen.
Uniqueness
Methyl[(oxetan-2-yl)methyl]amine is unique due to its oxetane ring, which imparts distinct properties such as increased ring strain and reactivity compared to larger ring systems. This makes it a valuable scaffold in medicinal chemistry and materials science .
Properties
IUPAC Name |
N-methyl-1-(oxetan-2-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO/c1-6-4-5-2-3-7-5/h5-6H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAGZNHJEXBGQOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1CCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
101.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(Hydroxymethyl)-6-[[12-hydroxy-4,4,8,10,14-pentamethyl-17-[6-methyl-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxane-3,4,5-triol](/img/structure/B8056716.png)

![5-Chloropyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B8056735.png)



![6-chloro-1-cyclopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B8056764.png)




![N-[(3,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B8056809.png)
